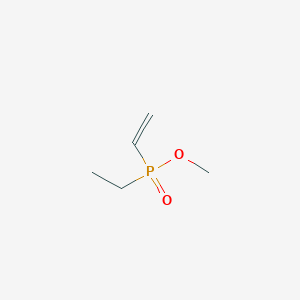
Methyl ethenyl(ethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethenyl(ethyl)phosphinate is an organophosphorus compound that contains a phosphinate group Phosphinates are characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is also bonded to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl ethenyl(ethyl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with methyl vinyl ether under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques such as flow chemistry to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles, such as alkyl halides or amines; reactions may require catalysts and specific solvents.
Major Products:
Oxidation: Phosphinate oxides.
Reduction: Phosphines.
Substitution: Substituted phosphinates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl ethenyl(ethyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Explored for its potential use in the development of antiviral and anticancer agents due to its ability to interact with biological targets.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl ethenyl(ethyl)phosphinate involves its interaction with specific molecular targets. In biological systems, the compound can act as a mimic of phosphate groups, allowing it to bind to enzymes and receptors that normally interact with phosphates. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Methyl ethenyl(ethyl)phosphinate can be compared to other phosphinate compounds, such as:
Ethyl phosphinate: Similar structure but lacks the methyl and ethenyl groups.
Methyl phosphinate: Contains a methyl group but lacks the ethenyl and ethyl groups.
Vinyl phosphinate: Contains a vinyl group but lacks the methyl and ethyl groups.
Uniqueness: this compound is unique due to the presence of both methyl and ethenyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
56542-09-7 |
|---|---|
Molekularformel |
C5H11O2P |
Molekulargewicht |
134.11 g/mol |
IUPAC-Name |
1-[ethenyl(methoxy)phosphoryl]ethane |
InChI |
InChI=1S/C5H11O2P/c1-4-8(6,5-2)7-3/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
HOWJBFZFFAOREF-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


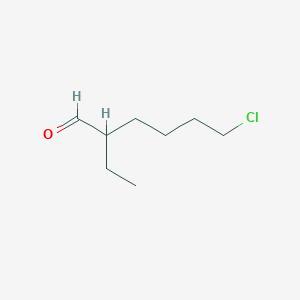
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
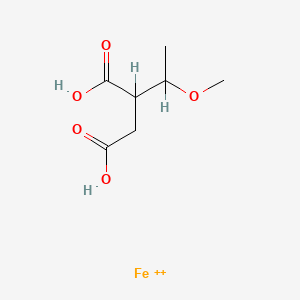


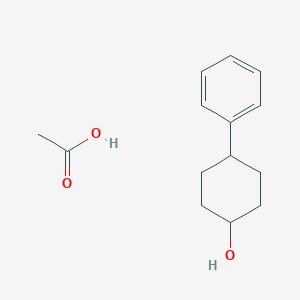
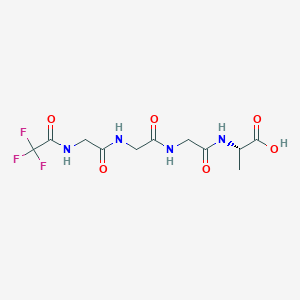
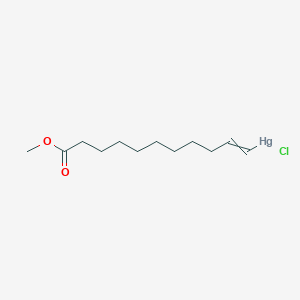
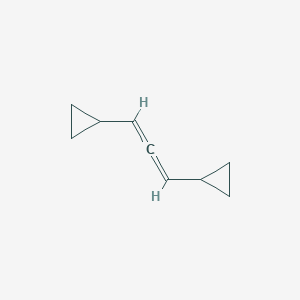
![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
